molecular formula C25H24N2O6S B11217291 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 2,4-dimethoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 2,4-dimethoxybenzoate

Cat. No.: B11217291
M. Wt: 480.5 g/mol
InChI Key: ATRQYWOTALUEHA-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with an aniline moiety and an ethyl ester of dimethoxybenzoic acid. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzisothiazole intermediate is then reacted with a methyl-substituted aniline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired anilino compound. Finally, the ethyl ester of 2,4-dimethoxybenzoic acid is introduced through esterification reactions, often using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), halogenated solvents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated benzisothiazole derivatives

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE
  • 2-(1,1-DIOXO-1H-1LAMBDA(6)-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2,4-DIMETHOXYBENZOATE is unique due to its specific substitution pattern and the presence of both benzisothiazole and dimethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 2,4-dimethoxybenzoate

InChI

InChI=1S/C25H24N2O6S/c1-17-7-6-8-18(15-17)27(24-21-9-4-5-10-23(21)34(29,30)26-24)13-14-33-25(28)20-12-11-19(31-2)16-22(20)32-3/h4-12,15-16H,13-14H2,1-3H3

InChI Key

ATRQYWOTALUEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=C(C=C(C=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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